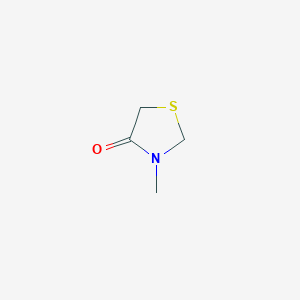

3-Methyl-1,3-thiazolidin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

10574-74-0 |

|---|---|

Molecular Formula |

C4H7NOS |

Molecular Weight |

117.17 g/mol |

IUPAC Name |

3-methyl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C4H7NOS/c1-5-3-7-2-4(5)6/h2-3H2,1H3 |

InChI Key |

COKNNGZXSAVGOU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CSCC1=O |

Origin of Product |

United States |

Advanced Computational and in Silico Investigations of 3 Methyl 1,3 Thiazolidin 4 One Derivatives

Quantum Chemical Characterization

Quantum chemical methods are instrumental in elucidating the electronic structure and reactivity of 3-methyl-1,3-thiazolidin-4-one and its derivatives. These computational approaches offer profound insights into molecular properties that can be challenging to determine through experimental means alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone for investigating the structural and electronic characteristics of this compound derivatives. nih.gov DFT calculations are frequently employed to optimize the molecular geometry of these compounds, providing detailed information on bond lengths, bond angles, and dihedral angles. wisdomlib.org These theoretical findings are often validated by comparing the calculated vibrational frequencies with experimental data from FT-IR and FT-Raman spectroscopy, which has shown good agreement in various studies. wisdomlib.org

Furthermore, DFT is a powerful tool for identifying the reactive sites within these molecules by analyzing the distribution of electronic charge. mdpi.com This is crucial for understanding their potential interactions with biological targets. The structural parameters derived from DFT calculations also form the basis for more advanced computational studies, such as molecular docking and dynamics simulations. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, which include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity and kinetic stability. libretexts.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that reflects the molecule's excitability and its propensity to engage in chemical reactions. nih.gov A smaller energy gap generally signifies higher reactivity. nih.gov

For derivatives of this compound, the HOMO is often located on the thiazolidinone ring and the sulfur atom, indicating these as the primary electron-donating sites. nih.gov Conversely, the LUMO is typically distributed over the carbonyl group and any attached aromatic systems, marking them as the electron-accepting regions. nih.gov The analysis of the HOMO-LUMO energy gap helps in understanding the charge transfer dynamics within the molecule and is a valuable indicator of its potential bioactivity. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Thiazolidinone Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| (Z)-2-(5-(4-chlorobenzylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarboxamide | -6.01 | -2.35 | 3.66 |

| (Z)-2-(5-(4-methoxybenzylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarboxamide | -5.69 | -2.11 | 3.58 |

| (Z)-2-(5-(4-(dimethylamino)benzylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarboxamide | -5.25 | -1.98 | 3.27 |

This table showcases representative data for related thiazolidinone derivatives, illustrating the typical range of HOMO-LUMO energy gaps observed in this class of compounds.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Analysis

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool for visualizing the three-dimensional charge distribution of a molecule. elsevier.com It helps in predicting the regions that are susceptible to electrophilic and nucleophilic attacks. In an MEP map, areas of negative potential, shown in red, are electron-rich and are likely to be attacked by electrophiles. In contrast, regions of positive potential, depicted in blue, are electron-poor and are prone to nucleophilic attack.

For derivatives of this compound, MEP analysis typically reveals that the most negative potential is concentrated around the oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic interactions. The areas of positive potential are generally found around the hydrogen atoms of the methyl group and any associated aromatic rings, suggesting these as likely sites for nucleophilic interactions. This detailed charge distribution analysis is invaluable for predicting the non-covalent interactions that govern the binding of these molecules to their biological targets.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic and detailed view of the interactions between this compound derivatives and their biological counterparts. These techniques are crucial for predicting binding affinities and assessing the stability of the resulting ligand-receptor complexes.

Molecular Docking for Ligand-Biological Target Interactions

Molecular docking is a widely used computational method to predict the binding orientation and affinity of a ligand to a specific biological target, such as a protein or enzyme. semanticscholar.org This technique is instrumental in the early stages of drug discovery for screening large libraries of compounds and identifying potential therapeutic candidates. tbzmed.ac.ir

In the context of this compound derivatives, molecular docking studies have been extensively performed to explore their interactions with a variety of biological targets. samipubco.comresearchgate.net For instance, these compounds have been docked into the active sites of enzymes like cyclooxygenase (COX) to evaluate their potential as anti-inflammatory agents. nih.gov These simulations provide valuable information about the key amino acid residues involved in the binding and the nature of the intermolecular interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govnih.gov The docking scores generated from these studies serve as an estimate of the binding affinity, helping to rank and prioritize compounds for further experimental validation. semanticscholar.org

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability

While molecular docking offers a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations provide a more comprehensive and dynamic understanding of the complex's behavior over time. nih.govplos.org MD simulations are employed to evaluate the stability of the predicted binding pose from docking studies and to observe any conformational changes that may occur in both the ligand and the receptor upon binding. researchgate.net

For this compound derivatives, MD simulations have been used to validate docking results and to analyze the stability of the ligand-receptor complexes. rsc.org These simulations, typically run for several nanoseconds, monitor parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms. A stable RMSD trajectory is indicative of a stable binding complex. nih.gov Furthermore, MD simulations can provide a more accurate estimation of the binding free energy by considering the dynamic nature of the system and the explicit role of solvent molecules. rsc.org

Binding Free Energy Determination (e.g., MMGBSA)

A crucial aspect of in silico drug design is the accurate prediction of the binding affinity between a ligand and its target protein. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular and effective approach for estimating the binding free energy of a protein-ligand complex. nih.gov This end-point method calculates the free energy difference between the complex, the free protein, and the free ligand. nih.gov

The binding free energy (ΔG_bind) is calculated as follows:

ΔG_bind = G_complex - (G_protein + G_ligand)

In studies involving thiazolidin-4-one derivatives, the MM/GBSA approach has been successfully applied to elucidate their binding modes and affinities with various biological targets. For instance, in the investigation of 2-thioxothiazolidin-4-one derivatives targeting the Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ), MM/GBSA calculations were performed on the top-ranking molecules from docking studies. tandfonline.com The results provided a more refined estimation of binding affinity, with one derivative, D11, showing a highly favorable binding free energy of -81.27 kcal/mol, comparable to the standard drug rosiglitazone (B1679542) (-79.41 kcal/mol). tandfonline.com

Similarly, research on tryptamine-thiazolidin-4-one derivatives utilized MM/GBSA analysis to compute the average binding free energies, which helped in identifying compounds with promising biological activities. acs.org These computational findings were subsequently validated through in vitro testing on cancer cell lines. acs.org The synergy between molecular docking and MM/GBSA provides a robust platform for identifying and prioritizing lead compounds for further experimental validation. tandfonline.comacs.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for developing mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are instrumental in predicting the activity of novel compounds and in understanding the specific molecular properties that influence their therapeutic effects. ipsgwalior.org

Two-Dimensional and Three-Dimensional QSAR Modeling

Both 2D and 3D-QSAR methodologies have been extensively applied to thiazolidin-4-one derivatives to guide the design of compounds with enhanced activities.

Two-Dimensional QSAR (2D-QSAR):

2D-QSAR models are based on molecular descriptors calculated from the 2D representation of molecules. These descriptors can include constitutional, topological, and electronic properties. A study on thiazolidine-4-one derivatives as potential anti-tubercular agents developed a robust 2D-QSAR model using descriptors such as MLFER_S (related to polarizability), GATSe2 (Geary autocorrelation of topological structure), Shal (shape index), and EstateVSA 6 (electrotopological state and van der Waals surface area). nih.gov The developed model demonstrated a strong correlation between these descriptors and the anti-tubercular activity, indicating that high polarizability, specific electronegativity distributions, and surface area contributions are beneficial for activity. nih.gov

Another 2D-QSAR study on 4-thiazolidinone (B1220212) derivatives with antimicrobial and anticancer potential revealed that their activity was governed by the lipophilic parameter (log P), a topological parameter (κα3), and electronic parameters (cos E and Nu. E). rsc.org

Three-Dimensional QSAR (3D-QSAR):

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic field requirements for optimal ligand-receptor interactions. nih.gov These methods have been successfully used to study 2-imino-thiazolidin-4-one derivatives as S1P1 receptor agonists. nih.govresearchgate.net

The CoMFA model indicated that both steric and electrostatic properties play a significant role in the potency of these compounds. nih.gov The CoMSIA model, which also included hydrophobic and hydrogen-bond donor fields, further refined these findings. nih.govresearchgate.net The contour maps generated from these models provide a visual representation of the regions where specific properties are favored or disfavored, offering crucial guidance for structural modifications to enhance biological activity. nih.govresearchgate.net For example, the models might indicate that a bulky, electron-withdrawing group at a particular position on the phenyl ring is essential for high potency. nih.gov

Pharmacophore Modeling and Essential Feature Identification

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, positive/negative ionizable groups) required for a molecule to bind to a specific biological target. nih.gov The resulting pharmacophore model can then be used as a 3D query to screen large compound databases for novel molecules with the desired activity. nih.gov

For thiazolidinone derivatives, pharmacophore modeling helps in understanding the key interaction points with their respective targets. By aligning a set of active compounds, a common feature pharmacophore can be generated. This model highlights the critical chemical functionalities and their spatial relationships necessary for biological activity.

For instance, a pharmacophore model for a series of thiazolidinone-based inhibitors might reveal the importance of a hydrogen bond acceptor at the carbonyl oxygen of the thiazolidinone ring, a hydrophobic feature associated with a substituted phenyl ring, and a specific distance between these two features. This information is invaluable for designing new derivatives with improved binding affinity and selectivity.

In Silico Prediction of Biological Potentials (e.g., PASS Tool)

In silico tools that predict the biological activity spectra of substances are instrumental in the early stages of drug discovery for identifying the most promising candidates for synthesis and further testing. The Prediction of Activity Spectra for Substances (PASS) is one such tool that predicts a wide range of biological activities based on the structural formula of a compound. researchgate.net

A study on novel thiazole-thiazolidinone hybrids employed PASS to predict their potential antibacterial properties. researchgate.net The PASS predictions, which are based on a modified Naïve Bayes algorithm, indicated a high probability of these hybrid molecules possessing antibacterial activity. researchgate.net This in silico screening guided the selection of compounds for synthesis and subsequent biological evaluation, which confirmed the predicted antibacterial and antifungal properties. researchgate.net The use of such predictive tools can significantly streamline the drug discovery process by prioritizing compounds that are more likely to exhibit the desired biological effects.

Pharmacological Relevance and Mechanistic Insights of 3 Methyl 1,3 Thiazolidin 4 One Derivatives

Antimicrobial Activity Investigations

Derivatives of the 3-Methyl-1,3-thiazolidin-4-one scaffold have been a focal point of antimicrobial research due to their promising activity against a variety of pathogenic microorganisms. wisdomlib.orgnih.govresearchgate.netresearchgate.net

Broad-Spectrum Antibacterial Efficacy

Numerous studies have highlighted the broad-spectrum antibacterial potential of thiazolidin-4-one derivatives. These compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netmdpi.com For instance, a series of 2,3-diaryl-thiazolidin-4-ones exhibited significant antibacterial activity against six Gram-positive and Gram-negative bacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging from 0.008 to 0.24 mg/mL. mdpi.com In this study, S. Typhimurium was identified as the most susceptible bacterium, while S. aureus was the most resistant. mdpi.com

Another study synthesized a series of 4-thiazolidinone (B1220212) derivatives and evaluated their activity against five Gram-positive and two Gram-negative bacteria. nih.gov The results indicated moderate to good antimicrobial activity, with some compounds showing marked efficacy against Pseudomonas fluorescens and Staphylococcus aureus. nih.gov Similarly, newly synthesized thiazolidin-4-one derivatives from 4-(6-methylbenzo[d]thiazol-2-yl)benzenamine demonstrated significant activity against both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). researchgate.net The presence of electron-withdrawing groups on the phenyl ring at the C-2 position of the thiazolidinone core has been noted to enhance antibacterial activity. nih.gov

Table 1: Antibacterial Activity of Selected Thiazolidin-4-one Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference(s) |

|---|---|---|---|

| 2,3-diaryl-thiazolidin-4-ones | Gram-positive & Gram-negative | MIC: 0.008–0.24 mg/mL | mdpi.com |

| 2-(4-fluoro-phenyl)-3-(4-methyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-thiazolidin-4-one | P. fluorescens, S. aureus | Potent activity | nih.gov |

| 2-(substituted phenyl)-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl) thiazolidin-4-one | E. coli, S. aureus | Significant activity | researchgate.net |

| Substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives | Gram-positive & Gram-negative | Prominent inhibitory activity | nih.gov |

Antifungal Efficacy Against Pathogenic Strains

In addition to their antibacterial properties, thiazolidin-4-one derivatives have also demonstrated notable antifungal activity against various pathogenic fungal strains. wisdomlib.orgnih.govmdpi.com A study evaluating 2,3-diaryl-thiazolidin-4-ones found that all tested compounds exhibited good antifungal activity, with MIC values ranging from 0.015 to 0.24 mg/mL. mdpi.com Some of these compounds showed efficacy comparable or superior to the standard antifungal drugs bifonazole (B1667052) and ketoconazole. mdpi.com

Similarly, other research has reported moderate to good antifungal activity for newly synthesized 4-thiazolidinone compounds. wisdomlib.orgnih.gov For example, certain derivatives were particularly effective against the fungal strains Aspergillus niger and Candida albicans. nih.gov The antifungal activity is often influenced by the nature of the substituents on the thiazolidinone core. mdpi.com

Table 2: Antifungal Activity of Selected Thiazolidin-4-one Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity/MIC | Reference(s) |

|---|---|---|---|

| 2,3-diaryl-thiazolidin-4-ones | C. albicans, A. niger, etc. | MIC: 0.015–0.24 mg/mL | mdpi.com |

| 2-(4-fluoro-phenyl)-3-(4-methyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-thiazolidin-4-one | A. niger, C. albicans | Marked activity | nih.gov |

| Substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives | Various fungal strains | Significant activity | nih.gov |

Molecular Mechanisms of Antimicrobial Action (e.g., MurB, CYP51 Inhibition)

The antimicrobial effects of thiazolidin-4-one derivatives are attributed to their ability to inhibit specific enzymes essential for microbial survival. mdpi.comnih.govresearchgate.net One of the key targets for the antibacterial action of these compounds is the enzyme UDP-N-acetylenolpyruvoylglucosamine reductase (MurB). nih.govresearchgate.net MurB is a crucial enzyme in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. researchgate.net Thiazolidin-4-ones are believed to act as mimics of the diphosphate (B83284) portion of the MurB substrate, thereby inhibiting the enzyme and disrupting cell wall synthesis. nih.govresearchgate.net Docking studies have further supported the probable involvement of MurB inhibition in the antibacterial activity of these derivatives. mdpi.com

For their antifungal activity, thiazolidin-4-one derivatives have been shown to target lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.comresearchgate.net CYP51 is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. researchgate.netnih.gov Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. researchgate.net Molecular docking studies have indicated that the thiazolidinone scaffold can fit into the active site of CYP51, suggesting this as a likely mechanism for their antifungal effects. mdpi.com

Antiviral Activity Assessments

The therapeutic potential of this compound derivatives extends to antiviral applications, with significant research focused on their activity against HIV and HCV. researchgate.netekb.egresearchgate.netnih.gov

Anti-HIV Activity (e.g., Non-Nucleoside Reverse Transcriptase Inhibitors)

A substantial body of research has identified 2,3-diaryl-1,3-thiazolidin-4-one derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govnih.govull.esjrespharm.com NNRTIs are a critical component of highly active antiretroviral therapy (HAART). nih.gov They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA. nih.gov

Several synthesized thiazolidin-4-one derivatives have demonstrated significant anti-HIV-1 activity, with some compounds exhibiting lower IC50 values than the established NNRTI, nevirapine. nih.govull.es The "butterfly-like" conformation that these molecules can adopt is considered important for their binding to the reverse transcriptase enzyme. nih.gov Structure-activity relationship studies have revealed that the nature and position of substituents on the aromatic rings of the thiazolidinone scaffold are crucial for their anti-HIV potency. nih.govresearchgate.net For example, the presence of a nitro group at the 6'-position of the C-2 phenyl ring and a 4,6-dimethylpyridin-2-yl group at the N-3 position was found to significantly enhance anti-HIV-1 activity. researchgate.net

Table 3: Anti-HIV Activity of Selected Thiazolidin-4-one Derivatives

| Compound/Derivative | Target | Activity/IC50 | Reference(s) |

|---|---|---|---|

| 2,3-diaryl-thiazolidin-4-ones | HIV-1 Reverse Transcriptase | Some with IC50 < 0.3 µM (Nevirapine) | nih.govull.es |

| Adamantyl-substituted thiazolidin-4-ones | HIV-1 | Modest to remarkable antiviral potency | researchgate.net |

| 2-(2,6-dihalo-phenyl)-3-heteroaryl-2-ylmethyl-1,3-thiazolidin-4-ones | HIV-1 Reverse Transcriptase | Effective at 0.20 µM concentration | ekb.eg |

| Thiazolidin-4-one with nitro group at 6'-position of C-2 phenyl ring and 4,6-dimethylpyridin-2-yl at N-3 | HIV-1 | EC50 = 0.02 µM | researchgate.net |

Anti-HCV Activity

Thiazolidin-4-one derivatives have also been investigated for their potential to inhibit the hepatitis C virus (HCV). researchgate.net The primary target for these compounds in the context of HCV is the NS5B polymerase, an RNA-dependent RNA polymerase that is essential for viral replication. ekb.egresearchgate.net

While some studies have explored thiazolidin-4-one derivatives as HCV NS5B polymerase inhibitors, the results have been varied. researchgate.net In one study, a series of novel 1,3-thiazolidin-4-ones bearing an L-Valine side chain were synthesized and evaluated for their anti-HCV activity. researchgate.net However, none of the tested compounds showed significant inhibition of HCV NS5B RdRp at the highest tested concentration of 100 μM. researchgate.net Further research and structural modifications may be necessary to optimize the anti-HCV activity of this class of compounds.

Exploration of Efficacy Against Other Viral Targets

While research into the antiviral properties of this compound derivatives is ongoing, some studies have shown potential against specific viral targets. For instance, certain thiourea (B124793) derivatives, which can be cyclized to form 1,3-thiazolidin-4-ones, have demonstrated activity against the Human Immunodeficiency Virus (HIV-1). nih.gov One particular derivative exhibited noteworthy activity against both wild-type HIV-1 and strains with clinically relevant mutations, acting as a non-nucleoside inhibitor of the reverse transcriptase enzyme. nih.gov

Furthermore, camphor-based 1,3-thiazolidin-4-one derivatives have been synthesized and screened for their ability to inhibit the reproduction of Orthopoxviruses, using the vaccinia virus (VV) as a model. rsc.org Among these, a derivative featuring a 4-methylbenzylidene group displayed promising inhibitory activity against VV with an IC50 value of 9.5 μM and demonstrated moderate toxicity. rsc.org These findings highlight the potential of the this compound scaffold in the development of novel antiviral agents against a range of viruses.

Anticancer Activity Research

The this compound core structure is a prominent feature in the design of new anticancer agents. nih.gov These derivatives have shown considerable potential in cancer therapeutics through various mechanisms of action. nih.gov

Enzyme Target Inhibition in Oncological Pathways

A key strategy in cancer treatment is the inhibition of enzymes that are crucial for the growth and survival of cancer cells. nih.gov Derivatives of this compound have been found to be effective inhibitors of several enzymes involved in oncological pathways. nih.gov These targets include protein tyrosine kinases, which are involved in cell proliferation and differentiation. nih.gov

Some of the specific enzymes that have been identified as targets for these derivatives include:

c-Met and Ron kinases: Inhibition of these has been observed, with some derivatives showing significant activity against colorectal cancer. mdpi.com

Polo-like kinase-1 (PLK1): Molecular docking studies have identified PLK1 as a potential target, with some synthesized compounds showing good docking scores. rjptonline.org

Cyclooxygenase-2 (COX-2) and p53: Docking studies have explored the binding of thiazolidin-4-one derivatives to COX-2 and p53, suggesting their potential role in targeting these pathways in colon cancer. tandfonline.com

Matrix Metalloproteinase-9 (MMP-9): Certain derivatives have shown the ability to inhibit MMP-9, an enzyme involved in tissue remodeling and cancer metastasis. nih.gov

In Vitro Cytotoxicity and Antiproliferative Studies on Cancer Cell Lines

The anticancer potential of this compound derivatives has been extensively evaluated through in vitro studies on various cancer cell lines. These studies have consistently demonstrated the cytotoxic and antiproliferative effects of these compounds.

| Cell Line | Compound Type/Derivative | Observed Effect | Reference |

| MCF-7 (Breast Cancer) | Substituted 3-Benzothiazol-2-yl-2-phenyl)-thiazolidin-4-ones | Significant cell growth inhibitory activity. | rjptonline.org |

| MDA-MB-231 (Breast Cancer) | Thiazolidin-4-one derivatives with a 5-(3,4,5-trimethoxybenzylidene) moiety | Notable anticancer activity. | mdpi.com |

| Caco-2 (Colon Cancer) | Thiazolidin-4-one derivatives | Significant reduction in cell number and viability, with increased apoptotic bodies. | tandfonline.com |

| MKN-45 (Gastric Cancer) | 1,3-thiazolidine-4-ones | Cytotoxicity with IC50 values under 10 µM for some derivatives. | researchgate.net |

| HepG2 (Liver Cancer) | Isatin-based thiazolidin-4-one derivatives | Potent anticancer activity. | nih.gov |

These studies underscore the broad-spectrum anticancer activity of this compound derivatives and highlight their potential for further development as cancer therapeutics.

Diverse Biological Activity Profiles

Beyond their antiviral and anticancer properties, derivatives of this compound exhibit a wide array of other biological activities, making them a versatile scaffold in drug discovery. nih.govmdpi.comnih.govsysrevpharm.org

Anti-inflammatory Response Modulations

Several studies have highlighted the anti-inflammatory potential of this compound derivatives. nih.govmdpi.comsysrevpharm.org These compounds have been shown to modulate inflammatory responses through various mechanisms. For instance, certain derivatives have exhibited inhibitory potential against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. mdpi.com In vivo studies using carrageenan-induced paw edema in rats have confirmed the anti-inflammatory activity of selected derivatives. mdpi.com The anti-inflammatory effects are often linked to the antioxidant properties of these compounds, as they can act as free radical scavengers. nih.gov

Anti-diabetic Mechanisms and Target Engagement

The thiazolidinone ring is a core component of some well-known anti-diabetic drugs, and derivatives of this compound have also been investigated for their potential in managing diabetes. nih.govmdpi.comsysrevpharm.org Research in this area has focused on their ability to inhibit enzymes involved in carbohydrate metabolism.

One of the primary targets for these derivatives is α-amylase, an enzyme that initiates the breakdown of polysaccharides. nih.gov By inhibiting α-amylase, these compounds can help to control postprandial hyperglycemia. nih.gov Additionally, some derivatives have been evaluated for their inhibitory effects on α-glucosidase, another key enzyme in carbohydrate digestion. mdpi.com

Furthermore, molecular docking studies have explored the interaction of these derivatives with peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. nih.gov The development of DPP-4 inhibitors, which work by increasing endogenous GLP-1 concentrations, is another avenue being explored, with some novel 1,3,5-triazine (B166579) derivatives showing promise as potent and selective DPP-4 inhibitors. researchgate.net

Neuroprotective Potential and Anticholinesterase Activity

Derivatives of this compound have emerged as a significant area of research for their potential in addressing neurodegenerative diseases, particularly through the inhibition of acetylcholinesterase (AChE). The enzyme AChE is a key target in the pharmacotherapy of Alzheimer's disease, as its inhibition increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. biointerfaceresearch.com

A series of thiazolidin-4-one hybrids incorporating a 1,3,4-thiadiazole (B1197879) moiety were synthesized and evaluated for their AChE inhibitory activity using the Ellman's method. biointerfaceresearch.com Among the tested compounds, certain derivatives showed potent inhibition. Specifically, compound 4o (2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-5-(4-methylbenzylidene)thiazolidin-4-one), which has a methyl substituent at the para position, demonstrated the most potent AChE inhibition. biointerfaceresearch.com Another derivative, 4i (5-(4-(benzyloxy)benzylidene)-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)thiazolidin-4-one), also exhibited significant inhibitory activity. biointerfaceresearch.com The study highlighted that substitutions on the benzylidene ring greatly influence the inhibitory potency. biointerfaceresearch.com

Further research into thiazolidin-4-ones derived from 1-(2-aminoethyl)pyrrolidine (B145720) also identified several potent AChE inhibitors. nih.gov Notably, compounds 5j , 6a , 6h , 6j , 6k , and 6n showed significant biological activity, with thiazinan-4-ones 6a and 6k displaying the lowest IC50 values for hippocampus-based assays. nih.gov Importantly, these compounds did not show cytotoxicity in cortical astrocyte viability tests, suggesting a favorable safety profile for further investigation. nih.gov

In another study, 5-(4-methoxybenzylidene) thiazolidine-2,4-dione (CHT1 ) was identified as the most potent AChE inhibitor among a series of synthesized derivatives, with an IC50 of 165.93 nM. nih.gov Pretreatment of PC12 cells with these derivatives conferred a neuroprotective effect, significantly enhancing cell survival against Aβ-induced toxicity. nih.gov

Beyond direct enzyme inhibition, certain derivatives have shown broader neuroprotective effects. Novel thiazolidin-4-one-1,3,5-triazine derivatives were investigated for their neuroprotective action against cerebral ischemia-reperfusion injury in a mouse model. nih.gov Compound 8k was identified as the most potent inhibitor of NF-ĸB transcriptional activity and was found to protect against cerebral injury by reducing inflammation, oxidative stress, and apoptosis in a concentration-dependent manner. nih.gov

Anticholinesterase Activity of Thiazolidin-4-one Derivatives

This table summarizes the inhibitory activity of selected thiazolidin-4-one derivatives against the acetylcholinesterase (AChE) enzyme.

| Compound | Structure/Description | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 4o | 2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-5-(4-methylbenzylidene)thiazolidin-4-one | pIC50 (mM) | 1.30 ± 0.007 | biointerfaceresearch.com |

| 4i | 5-(4-(benzyloxy)benzylidene)-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)thiazolidin-4-one | pIC50 (mM) | 1.22 ± 0.002 | biointerfaceresearch.com |

| CHT1 | 5-(4-methoxybenzylidene) thiazolidine-2,4-dione | IC50 | 165.93 nM | nih.gov |

| 5j, 6a, 6h, 6j, 6k, 6n | Thiazolidin-4-ones and Thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine | Highlighted as potent AChE inhibitors | nih.gov |

Antioxidant Capacity and Mechanisms

The thiazolidin-4-one scaffold is a key feature in many compounds exhibiting significant antioxidant properties. nih.govnih.govnih.gov These derivatives act as antioxidants through various mechanisms, including radical scavenging and reducing power. nih.govnih.govmdpi.com

A study on new thiazolidine-4-one derivatives of nitro-L-arginine methyl ester (NO2-Arg-OMe) demonstrated their antioxidant potential through several in vitro assays. nih.govnih.gov The synthesized compounds generally showed improved antioxidant activity compared to the parent molecule, NO2-Arg-OMe. nih.govnih.gov The substitution on the phenyl ring of the thiazolidin-4-one moiety was found to be critical for the antioxidant effect. For instance, compound 6e , with a bromine substitution in the para position, was four times more active than NO2-Arg-OMe in a ferric reducing power assay. nih.gov In ABTS radical scavenging assays, compounds with methoxy (B1213986) groups (6g , 6h ) and a nitro group (6j ) were found to be 20 to 35 times more active than the parent compound. nih.gov

Similarly, a series of oxazinyl-thiazolidin-4-ones were tested for their radical scavenging activity. nih.gov Compound 9a showed the highest antioxidant activity in both DPPH (IC50 = 6.62 µg/mL) and nitric oxide (NO) radical scavenging assays (IC50 = 6.79 µg/mL). nih.gov Another derivative, 9c , also displayed noteworthy antioxidant capacity. nih.gov Furthermore, imidazopyridine-thiazolidin-4-one hybrids, such as 37a and 37b , which possess a para-hydroxy group, showed antioxidant activity in the DPPH assay comparable to the standard, ascorbic acid. nih.gov

The introduction of a xanthine (B1682287) moiety into the thiazolidin-4-one structure has also been explored to enhance antioxidant effects. mdpi.com The resulting benzylidenethiazolidin-4-one derivatives were all more active than their parent compounds. mdpi.com Specifically, derivatives obtained through condensation with 4-hydroxybenzaldehyde (B117250) (7a5 , 7b5 ) and 4-dimethylaminobenzaldehyde (7a6 , 7b6 ) were among the most active. mdpi.com

The mechanism of action often involves the donation of an electron to neutralize free radicals. The total antioxidant activity, determined by the formation of a phosphomolybdenum blue complex from the reduction of Mo6+ to Mo5+, confirms the electron-donating capacity of these compounds. nih.gov Studies have consistently shown that the antioxidant activity of these derivatives is concentration-dependent. nih.govmdpi.com

Antioxidant Activity of Thiazolidin-4-one Derivatives

This table presents the antioxidant capacity of various thiazolidin-4-one derivatives, measured by different assays.

| Compound | Assay | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 6e | Ferric Reducing Power | EC50 | 0.6405 ± 0.012 | nih.gov |

| 6g | ABTS Scavenging | EC50 | 0.0827 ± 0.017 | nih.gov |

| 6h | ABTS Scavenging | EC50 | 0.0918 ± 0.032 | nih.gov |

| 6j | ABTS Scavenging | EC50 | 0.0525 ± 0.015 | nih.gov |

| 9a | DPPH Scavenging | IC50 | 6.62 µg/mL | nih.gov |

| 9a | NO Scavenging | IC50 | 6.79 µg/mL | nih.gov |

| 9c | DPPH Scavenging | IC50 | 9.33 µg/mL | nih.gov |

| 9c | NO Scavenging | IC50 | 6.05 µg/mL | nih.gov |

| 37a | DPPH Scavenging | EC50 | 40.26 µM | nih.gov |

| 37b | DPPH Scavenging | EC50 | 39.72 µM | nih.gov |

| 7a5 | Total Antioxidant Activity | EC50 | 0.025 ± 0.0012 mg/mL | mdpi.com |

| 7b5 | Total Antioxidant Activity | EC50 | 0.022 ± 0.0013 mg/mL | mdpi.com |

General Mechanistic Principles of Biological Action

The diverse pharmacological activities of this compound derivatives stem from their versatile heterocyclic structure, which is amenable to chemical modification at positions 2, 3, and 5. mdpi.com The nature of the substituents at these positions is a critical determinant of the compound's biological properties and its mechanism of action. mdpi.comresearchgate.net

Interaction with Key Biological Macromolecules (Enzymes, Receptors)

The biological effects of this compound derivatives are often initiated by their direct interaction with key biological macromolecules.

Enzymes: A primary mechanism of action for many of these derivatives is enzyme inhibition.

Acetylcholinesterase (AChE): As detailed in section 5.4.3, numerous thiazolidin-4-one derivatives have been designed to act as inhibitors of AChE, an enzyme crucial for breaking down acetylcholine. biointerfaceresearch.comnih.govsemanticscholar.org Molecular docking studies have shown that these compounds can fit into the active site of AChE, establishing binding interactions that block the enzyme's catalytic activity. nih.gov

Monoamine Oxidase (MAO): Certain thiazolidin-4-one-benzothiazole hybrids, such as PPIT , have been shown to selectively inhibit the MAO-B isoform, an enzyme involved in the degradation of neurotransmitters like dopamine. nih.gov

Nitric Oxide Synthase (NOS): Some derivatives are synthesized from L-arginine, which is a natural substrate for nitric oxide synthase (NOS), an enzyme that produces the signaling molecule nitric oxide (NO). nih.gov This suggests a potential to modulate NO-related pathways.

Receptors:

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Thiazolidine-2,4-diones are a well-known class of antidiabetic drugs that exhibit affinity for and activate PPARγ, a nuclear receptor that regulates glucose metabolism and fatty acid storage. nih.govmdpi.com

Metabotropic Glutamate Receptor 3 (mGluR3): Docking experiments have indicated that specific 5-substituted thiazolidin-4-one derivatives can bind strongly to mGluR3, suggesting a potential role in modulating glutamatergic neurotransmission. mdpi.com

Modulation of Intracellular Biochemical Pathways

Following their interaction with initial targets, this compound derivatives can modulate a variety of intracellular biochemical pathways, leading to their observed pharmacological effects.

NF-κB Signaling Pathway: A significant mechanism underlying the neuroprotective and anti-inflammatory effects of some derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov For example, compound 8k was shown to inhibit NF-κB transcriptional activity. nih.gov This leads to the downstream attenuation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov

Apoptotic Pathways: These compounds can modulate programmed cell death. The inhibition of the NF-κB pathway by compound 8k also resulted in changes in the expression of key apoptotic proteins, including the downregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and the upregulation of the anti-apoptotic protein Bcl-2. nih.gov This modulation of apoptosis is a crucial aspect of its neuroprotective action. nih.gov

Oxidative Stress Pathways: The antioxidant capacity of these derivatives allows them to interfere with pathways related to oxidative stress. The neuroprotective compound 8k was found to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the levels of endogenous antioxidants like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.gov

Nitric Oxide (NO) Signaling: By being derived from L-arginine, a precursor to NO, some thiazolidin-4-one compounds have the potential to influence the nitric oxide signaling pathway. nih.gov NO is a critical signaling molecule involved in a wide range of physiological processes, including vasodilation, immune responses, and neurotransmission. nih.gov

Future Research Directions and Unaddressed Avenues for 3 Methyl 1,3 Thiazolidin 4 One Research

Advancements in Stereoselective and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly synthetic methods is paramount for the future of 3-methyl-1,3-thiazolidin-4-one research. While numerous methods exist for the synthesis of thiazolidin-4-ones, many rely on conventional techniques that can be time-consuming and generate hazardous waste. nih.gov Future research will increasingly focus on "green chemistry" approaches to address these limitations.

Key areas for advancement include:

Catalyst-Free and Metal-Free Synthesis: Developing synthetic routes that eliminate the need for metal catalysts is a significant goal. rsc.org These methods reduce environmental impact and simplify purification processes.

Microwave-Assisted and Ultrasound-Irradiated Synthesis: These techniques can significantly shorten reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. nih.govnih.gov

Use of Greener Solvents: Research into the use of deep eutectic solvents (DESs) and ionic liquids as environmentally benign reaction media is gaining traction. nih.govnih.govresearchgate.net These solvents can also act as catalysts, further enhancing the sustainability of the synthesis. nih.govresearchgate.net

One-Pot, Multi-Component Reactions (MCRs): MCRs offer a highly efficient approach to synthesizing complex molecules from simple starting materials in a single step, minimizing waste and improving atom economy. nih.gov

Stereoselective Synthesis: Many biologically active molecules are chiral, and their stereochemistry can profoundly impact their pharmacological activity. Future synthetic strategies will need to focus on the development of stereoselective methods to produce enantiomerically pure this compound derivatives. This will be crucial for understanding structure-activity relationships and developing more potent and selective drugs. nih.gov

High-Throughput SAR Elucidation and Structure-Based Rational Design

Understanding the structure-activity relationship (SAR) is fundamental to designing more effective drug candidates. High-throughput screening (HTS) and structure-based drug design are powerful tools that will accelerate the discovery of novel this compound derivatives with enhanced biological activity.

Future research in this area will involve:

High-Throughput Screening (HTS): Screening large libraries of this compound derivatives against a wide range of biological targets will rapidly identify promising lead compounds. researchgate.net

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will continue to be crucial for understanding how different substituents on the thiazolidin-4-one ring influence biological activity. nih.govacs.org For instance, studies have shown that the nature and position of substituents can significantly impact the anticancer and antimicrobial properties of these compounds. nih.gov

Structure-Based Rational Design: As the three-dimensional structures of more biological targets become available, structure-based design will play an increasingly important role. This approach involves designing molecules that fit precisely into the active site of a target protein, leading to higher potency and selectivity. acs.org

Synergistic Integration of Multi-Faceted Computational Approaches

Computational methods are indispensable in modern drug discovery, offering a time- and cost-effective way to predict the properties and activities of new compounds. The integration of various computational techniques will provide a more comprehensive understanding of the therapeutic potential of this compound derivatives.

Key computational approaches for future research include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to identify potential drug candidates and understand their mechanism of action. researchgate.netnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized molecules. researchgate.net

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic properties, stability, and reactivity of molecules, providing insights that can guide the design of new derivatives. nih.govcyberleninka.ru

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a molecule interacts with its target over time, offering a more realistic representation of the binding process. youtube.com

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity, which can be used to search for new molecules with similar properties. fao.org

The synergistic use of these methods will allow for a more rational and efficient design of novel this compound-based drugs. nih.gov

Identification and Validation of Novel Biological Targets and Signaling Pathways

While this compound derivatives have been shown to target a variety of proteins, there is still much to be learned about their full range of biological targets and the signaling pathways they modulate.

Future research should focus on:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify new cellular targets for these compounds. nih.gov Once identified, these targets must be validated to confirm their role in the observed biological effects.

Pathway Analysis: Investigating the downstream effects of this compound derivatives on cellular signaling pathways. This will provide a deeper understanding of their mechanisms of action and may reveal new therapeutic opportunities. For example, some thiazolidinone derivatives have been shown to induce apoptosis in cancer cells and interfere with biofilm formation in bacteria. fao.orgmdpi.com

Exploration of New Therapeutic Areas: Given the broad spectrum of biological activities associated with the thiazolidin-4-one scaffold, there is potential for these compounds to be effective in treating a wider range of diseases than currently appreciated. nih.govnih.gov

Further Exploitation of Molecular Hybridization Strategies

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. mdpi.com This approach can lead to compounds with improved potency, reduced side effects, and novel mechanisms of action.

The application of molecular hybridization to the this compound scaffold holds significant promise. Future research in this area will likely involve:

Hybridization with Other Heterocycles: Combining the this compound core with other biologically active heterocyclic rings, such as triazoles, pyrazoles, or thiadiazoles, could result in synergistic effects and enhanced therapeutic potential. rsc.orgbiointerfaceresearch.commdpi.com

Conjugation with Natural Products: Linking the thiazolidinone scaffold to natural products with known biological activity is another promising avenue for creating novel hybrid molecules. mdpi.com

Development of Dual-Target or Multi-Target Ligands: Designing hybrid molecules that can simultaneously interact with multiple biological targets could be particularly effective for treating complex diseases like cancer. mdpi.com

By systematically exploring these hybridization strategies, researchers can unlock new therapeutic possibilities for this versatile class of compounds.

Q & A

Q. Q: What are the standard synthetic routes for preparing 3-methyl-1,3-thiazolidin-4-one and its derivatives?

A: A common method involves cyclocondensation reactions. For example, reacting 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl ethylidene hydrazine with thiourea derivatives in glacial acetic acid yields this compound derivatives. Key steps include IR (to confirm C=O and NCS groups), NMR (to identify CH-C=N and NCH signals), and HRMS for molecular ion validation .

Advanced Synthesis

Q. Q: How can multi-step synthetic strategies optimize the yield and purity of substituted this compound derivatives?

A: A three-step approach (etherification, condensation, cyclization) is effective for synthesizing bis-1,3-thiazolidin-4-one derivatives. For instance, cyclization of intermediates with acetic anhydride under reflux produces high-purity products. Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 1:1.2 molar ratios) improves yields (>90%) .

Structural Characterization

Q. Q: What spectroscopic and crystallographic methods resolve ambiguities in the stereochemistry of this compound derivatives?

A:

- Basic : Use NMR to identify C-2, C-4, and C-5 chemical shifts. For example, C=O thiazolidinone resonates at ~170 ppm .

- Advanced : Single-crystal X-ray diffraction (e.g., SHELXL refinement) confirms substituent positioning. ORTEP-3 software visualizes methyl group orientation in derivatives like 3-(4-methylphenyl)-2-thioxo-thiazolidin-4-one, resolving para vs. ortho isomerism .

Pharmacological Activity

Q. Q: How do structural modifications enhance the antimicrobial or anticancer activity of this compound derivatives?

A:

- Antimicrobial : Introducing electron-withdrawing groups (e.g., NO) at the arylidene position increases activity against Gram-negative bacteria (MIC: 8–16 µg/mL) .

- Anticancer : Hybridizing thiazolidinone with 4-phenoxyquinoline scaffolds improves cytotoxicity (IC < 10 µM) via dual kinase inhibition. SAR studies highlight the critical role of the C-5 methylidene group in binding .

Crystallography

Q. Q: How can crystallographic data resolve discrepancies in reported thiazolidinone derivative structures?

A: Compare unit cell parameters (e.g., space group P2/c) and torsion angles. For example, the dihedral angle between the thiazolidinone ring and substituted phenyl group in 3-(4-methylphenyl)-2-thioxo derivatives is ~85.2°, distinguishing it from ortho isomers .

Data Contradictions

Q. Q: How should researchers address deviations between predicted and experimental 13C^13\text{C}13C chemical shifts in thiazolidinone derivatives?

A: Apply the empirical equation:

where is the unsubstituted reference. Discrepancies (±0.2 ppm for C-4) arise from substituent electronic effects. Cross-validate with Hammett σ values (r = -0.86 for C-2 shifts) .

Analytical Method Development

Q. Q: What computational models predict substituent effects on thiazolidinone 13C^13\text{C}13C NMR shifts?

A: Linear free-energy relationships (LFERs) using Hammett parameters correlate substituent electronic effects with chemical shifts. For example, electron-withdrawing groups (e.g., Cl) deshield C-2 by 2.1 ppm, validated via DFT calculations .

Safety and Toxicity

Q. Q: What precautions are essential when handling reactive intermediates in thiazolidinone synthesis?

A: Use inert atmospheres (N) for cyclization steps involving acetic anhydride. Avoid skin contact with thiourea precursors (wear nitrile gloves) and ensure fume hood ventilation during reflux .

Methodological Innovations

Q. Q: How can hybrid molecular designs expand the therapeutic potential of this compound derivatives?

A: Linking thiazolidinone to quinoline or urea scaffolds (e.g., N1-(2-aryl-thiazolidinone)-N3-aryl urea) enhances kinase inhibition. Microwave-assisted one-pot synthesis reduces reaction time (30 min vs. 6 h) and improves regioselectivity .

Reaction Mechanism Elucidation

Q. Q: What kinetic studies clarify the dimerization pathways of thiazolidinone intermediates?

A: Conduct time-resolved NMR in CHCN at varying temperatures (24–45°C). Calculate activation energy (E) via Arrhenius plots to distinguish between [4+2] cycloaddition and radical-mediated dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.